

# Triple Therapy (ICS/LABA/LAMA) in Severe COPD: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |
|----------------------|--------------|-----------|--|
| Compound Name:       | Bronchodilat |           |  |
| Cat. No.:            | B1207998     | Get Quote |  |

For researchers and drug development professionals, understanding the clinical efficacy of combination therapies for severe Chronic Obstructive Pulmonary Disease (COPD) is paramount. This guide provides an objective comparison of triple therapy, comprising an inhaled corticosteroid (ICS), a long-acting  $\beta$ 2-agonist (LABA), and a long-acting muscarinic antagonist (LAMA), with dual and monotherapies. The information is supported by data from pivotal clinical trials, including IMPACT and ETHOS.

### **Comparative Efficacy Data**

The following tables summarize key efficacy endpoints from major clinical trials comparing triple therapy to dual therapies in patients with severe COPD.

Table 1: Annual Rate of Moderate or Severe Exacerbations

| Clinical Trial                      | Triple Therapy<br>(ICS/LABA/LAMA) | Dual Therapy<br>(LABA/LAMA) | Dual Therapy<br>(ICS/LABA)     |
|-------------------------------------|-----------------------------------|-----------------------------|--------------------------------|
| IMPACT[1]                           | 0.91                              | 1.21                        | 1.07                           |
| ETHOS (Budesonide 320μg)[2]         | Rate Ratio vs.<br>LABA/LAMA: 0.76 | -                           | Rate Ratio vs. Triple:<br>N/A  |
| Meta-analysis (Lai et al., 2019)[3] | Rate Ratio vs.<br>LABA/LAMA: 0.69 | -                           | Rate Ratio vs. Triple:<br>0.81 |



Table 2: Change from Baseline in Trough Forced Expiratory Volume in 1 Second (FEV1)

| Therapy Comparison               | Mean Difference in FEV1<br>(mL) | 95% Confidence Interval |
|----------------------------------|---------------------------------|-------------------------|
| Triple Therapy vs.  LABA/LAMA[4] | +37.94                          | 18.83 to 53.89          |
| Triple Therapy vs. ICS/LABA      | Data varies across studies      | -                       |

#### Table 3: All-Cause Mortality

| Clinical Trial                 | Triple Therapy<br>Group               | Dual Therapy<br>(LABA/LAMA)<br>Group | Note                                                                                      |
|--------------------------------|---------------------------------------|--------------------------------------|-------------------------------------------------------------------------------------------|
| IMPACT[1]                      | 1% (50 patients)                      | 2% (39 patients)                     | All-cause mortality was significantly lower in the groups that received an ICS.           |
| ETHOS (Budesonide<br>320μg)[2] | 46% lower risk of death vs. LABA/LAMA | -                                    | The trial showed a signal of reduced all-cause mortality with the higher budesonide dose. |

#### Table 4: Incidence of Pneumonia

| Clinical Trial | Triple Therapy       | Dual Therapy         | Dual Therapy         |
|----------------|----------------------|----------------------|----------------------|
|                | (ICS/LABA/LAMA)      | (LABA/LAMA)          | (ICS/LABA)           |
| IMPACT[1]      | 9.6 per 100 patient- | 6.1 per 100 patient- | 9.7 per 100 patient- |
|                | years                | years                | years                |

## **Experimental Protocols: Key Clinical Trials**



The methodologies of pivotal trials like IMPACT and ETHOS provide the framework for assessing the efficacy of triple therapy.

## IMPACT Trial (Informing the Pathway of COPD Treatment)

- Study Design: A one-year, randomized, double-blind, parallel-group, multicenter trial.[5][6]
- Patient Population: 10,355 patients with COPD.[5] Inclusion criteria typically involved patients aged 40 years or older with symptomatic COPD, a history of exacerbations, and specific lung function parameters (e.g., FEV1 <50% of predicted value with a history of at least one moderate or severe exacerbation in the prior year, or FEV1 between 50% and 80% with at least two moderate exacerbations or one severe exacerbation).[7]</li>
- Intervention Arms:
  - Single-inhaler triple therapy (Fluticasone Furoate/Umeclidinium/Vilanterol).[8]
  - Single-inhaler dual therapy (Fluticasone Furoate/Vilanterol).
  - Single-inhaler dual therapy (Umeclidinium/Vilanterol).
- Primary Endpoint: The annual rate of moderate or severe COPD exacerbations.
- Secondary Endpoints: Included changes in lung function (trough FEV1), health-related quality of life (St. George's Respiratory Questionnaire - SGRQ), and all-cause mortality.
- Statistical Analysis: Analyses were typically performed on the intention-to-treat (ITT) population, which includes all randomized patients.[8]

## ETHOS Trial (Efficacy and Safety of Triple Therapy in Obstructive Lung Disease)

- Study Design: A 52-week, randomized, double-blind, multicenter, parallel-group trial.[10][11]
- Patient Population: Patients with moderate to very severe COPD and a history of exacerbations in the previous year.[2][11]



- Intervention Arms:
  - Single-inhaler triple therapy with two different doses of an inhaled corticosteroid (Budesonide/Glycopyrrolate/Formoterol).[2][8]
  - Single-inhaler dual therapy (Glycopyrrolate/Formoterol).
  - Single-inhaler dual therapy (Budesonide/Formoterol).
- Primary Endpoint: The rate of moderate or severe COPD exacerbations.[2]
- Secondary Endpoints: Included patient-reported outcomes and all-cause mortality.[2] A key feature was the evaluation of two different doses of the ICS component.[2]

## Visualizing the Science

To better understand the mechanisms and processes involved, the following diagrams illustrate the signaling pathways of the therapeutic components and a typical experimental workflow for a COPD clinical trial.





Click to download full resolution via product page

Caption: Signaling pathways of ICS, LABA, and LAMA in COPD.





Click to download full resolution via product page

**Caption:** Experimental workflow for a typical COPD clinical trial.



### Conclusion

The evidence from large-scale clinical trials strongly supports the superior efficacy of single-inhaler triple therapy (ICS/LABA/LAMA) in reducing the rate of moderate to severe exacerbations for patients with severe COPD compared to dual therapies.[3][5] Furthermore, triple therapy has been shown to improve lung function.[4] While a potential benefit in reducing all-cause mortality has been observed, this needs to be weighed against an increased risk of pneumonia.[1][10] The choice of therapy should be guided by individual patient characteristics, including exacerbation history and blood eosinophil counts, as recommended by current guidelines.[4]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The IMPACT of triple versus dual single-inhaler therapy on exacerbations of COPD PMC [pmc.ncbi.nlm.nih.gov]
- 2. medpagetoday.com [medpagetoday.com]
- 3. dovepress.com [dovepress.com]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Mortality Risk and Serious Cardiopulmonary Events in Moderate-to-Severe COPD: Post Hoc Analysis of the IMPACT Trial PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triple-Therapy Trials for Chronic Obstructive Pulmonary Disease: Methodological Considerations in the Mortality Effect PMC [pmc.ncbi.nlm.nih.gov]
- 9. LABA/LAMA as First-Line Therapy for COPD: A Summary of the Evidence and Guideline Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reduced All-Cause Mortality in the ETHOS Trial of Budesonide/Glycopyrrolate/Formoterol for Chronic Obstructive Pulmonary Disease. A Randomized, Double-Blind, Multicenter, Parallel-Group Study - PMC [pmc.ncbi.nlm.nih.gov]



- 11. hcplive.com [hcplive.com]
- To cite this document: BenchChem. [Triple Therapy (ICS/LABA/LAMA) in Severe COPD: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1207998#efficacy-of-triple-therapy-ics-laba-lama-in-severe-copd]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com